molecular formula C6H6F2N2O B1388834 6-(Difluoromethoxy)pyridin-3-amine CAS No. 317810-73-4

6-(Difluoromethoxy)pyridin-3-amine

Cat. No. B1388834
CAS RN: 317810-73-4
M. Wt: 160.12 g/mol
InChI Key: LZPYGFBASUNYEY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 6-(Difluoromethoxy)pyridin-3-amine is 1S/C6H6F2N2O/c7-6(8)11-5-2-1-4(9)3-10-5/h1-3,6H,9H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 160.12 . It’s a liquid at room temperature . Unfortunately, specific physical properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Biomimetic Catalysis

6-(Difluoromethoxy)pyridin-3-amine, through its derivatives, plays a role in biomimetic catalysis. An efficient method for olefin epoxidation utilizes Fe catalysts in conjunction with pyridine-derived acids and amines, showing excellent reactivity and selectivity, particularly towards aromatic olefins (Anilkumar et al., 2007).

Synthesis of N-Arylated Amines

In the synthesis of various N-arylated amines, a derivative of this compound has been used to achieve high-yielding transformations of aryl halides with a range of amines, offering a transition metal-free alternative for the Buchwald–Hartwig reaction (Bolliger & Frech, 2009).

Modular Synthesis of Pyridin-3-yl C-nucleosides

A modular methodology for synthesizing 6-substituted pyridin-3-yl C-nucleosides has been developed using this compound. This method provides a practical approach to creating diverse C-nucleosides with various functional groups (Joubert et al., 2007).

Domino Reactions for Synthesizing Pyrazolo[3,4-b]pyridines

The compound is instrumental in l-proline-catalyzed domino reactions, leading to the synthesis of highly functionalized pyrazolo[3,4-b]pyridines. This process involves the formation of multiple bonds in a one-pot operation, demonstrating a green catalysis approach (Gunasekaran et al., 2014).

Redox Activity in Organic Synthesis

In the realm of organic synthesis, derivatives of this compound have been applied in redox-activated amines, facilitating the formation of various carbon bonds under metal-free conditions. This method highlights the versatility and potential for modifying complex molecular scaffolds (Ociepa et al., 2018).

Coordination Polymers

This compound derivatives are used in constructing silver(I) coordination polymers. These polymers, characterized by helical structures, have potential applications in material science and catalysis (Zhang et al., 2013).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It’s also recommended to avoid contact with skin and to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

6-(difluoromethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-6(8)11-5-2-1-4(9)3-10-5/h1-3,6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPYGFBASUNYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666727
Record name 6-(Difluoromethoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

317810-73-4
Record name 6-(Difluoromethoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Difluoromethoxy)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Difluoromethoxy-5-nitro-pyridine obtained in Step A (1.6 g) was treated with iron (5 g) and concentrated hydrochloric acid (0.23 ml) in ethanol (15 ml) and water (2.5 ml) at 80° C. for 20 minutes. Filtration over Celite® and evaporation of the solvent afforded 6-difluoromethoxy-pyridin-3-yl-amine (1.4 g) as an orange solid. 1H NMR (400 MHz, CDCl3) 3.51 (br s, 2H), 6.89 (d, 1H), 7.23 (d, 1H), 7.44 (dd, 1H), 7.80 (d, 1H).
Quantity
1.6 g
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reactant
Reaction Step One
Quantity
0.23 mL
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reactant
Reaction Step One
Quantity
15 mL
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solvent
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2.5 mL
Type
solvent
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Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To 2-(difluoromethoxy)-5-nitropyridine (4.7 g, 24.7 mmol) in degassed methanol (100 mL) was added 10% palladium on carbon (500 mg, 0.47 mmol) and the reaction was hydrogenated at atmospheric pressure for 1 hour. To this was added acetic acid (2.83 mL, 49.4 mmol) and the reaction was filtered through Celite and concentrated in vacuo to afford 6-(difluoromethoxy)pyridin-3-amine (6.33 g, 25.9 mmol, 105% yield) as an olive green liquid. 1H NMR (400 MHz, MeOD-d4) δ ppm 7.60 (d, J=2.76 Hz, 1 H), 7.37 (s, 0.5 H), 7.15 (dd, J=8.66, 2.89 Hz, 1 H), 7.00 (s, 0.5H), 6.71 (d, J=8.78 Hz, 1 H).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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